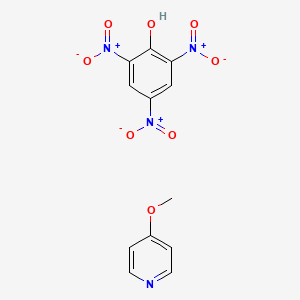
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is a chemical compound known for its unique structure and reactivity It is a pyridinium salt, which means it contains a positively charged pyridinium ion paired with a tetrafluoroborate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate typically involves the reaction of 2,6-dimethyl-4-oxopyridine with pyridine in the presence of a suitable reagent to form the pyridinium salt. One common method involves the use of tetrafluoroboric acid as the reagent, which facilitates the formation of the tetrafluoroborate anion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of automated reactors and precise temperature control to optimize the reaction conditions.
化学反応の分析
Types of Reactions
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium ion acts as an electrophile.
Addition Reactions: It can undergo addition reactions with carbanions derived from carbon acids, leading to the formation of 1,4-dihydro-adducts.
Common Reagents and Conditions
Grignard Reagents: These reagents are commonly used in reactions with the compound to form 4-alkyl- and 4-aryl-pyridines.
Organolithium Compounds: These compounds can also react with the pyridinium salt to yield various substituted pyridines.
Major Products Formed
The major products formed from these reactions include 4-substituted pyridines, which are valuable intermediates in organic synthesis .
科学的研究の応用
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate has several scientific research applications:
Synthetic Organic Chemistry: It is used as a reagent for the regiospecific synthesis of 4-substituted pyridines.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and structural characteristics.
Medicinal Chemistry:
作用機序
The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate involves its ability to act as an electrophile in various chemical reactions. The positively charged pyridinium ion can attract nucleophiles, facilitating substitution and addition reactions. The tetrafluoroborate anion helps stabilize the compound and enhances its reactivity .
類似化合物との比較
Similar Compounds
N-(2,6-Dimethyl-4-oxopyridin-1-yl)pyridinium Salts: These compounds share a similar structure and reactivity profile.
Quinolinium and Isoquinolinium Salts: These salts also exhibit similar reactivity and are used in similar synthetic applications.
Uniqueness
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium tetrafluoroborate is unique due to its specific combination of a pyridinium ion and a tetrafluoroborate anion, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in regiospecific synthesis and other specialized applications .
特性
IUPAC Name |
2,6-dimethyl-1-pyridin-1-ium-1-ylpyridin-4-one;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2O.BF4/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;2-1(3,4)5/h3-9H,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNCFKHLPONPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B7777650.png)
![4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide](/img/structure/B7777659.png)

